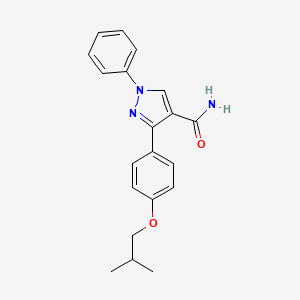![molecular formula C17H13NO3 B5817907 2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
2-[(4-nitrobenzyl)oxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-nitrobenzyl)oxy]naphthalene, also known as NBON, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthalene derivatives and is commonly used as a fluorescent probe for the detection of biomolecules.
Wissenschaftliche Forschungsanwendungen
2-[(4-nitrobenzyl)oxy]naphthalene has been widely used in scientific research as a fluorescent probe for the detection of biomolecules such as proteins, nucleic acids, and lipids. It is also used as a fluorescent sensor for the detection of metal ions such as calcium and magnesium. 2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have high sensitivity and selectivity for these biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of 2-[(4-nitrobenzyl)oxy]naphthalene involves the interaction of the nitrobenzyl group with the biomolecule or metal ion of interest, leading to a conformational change in the naphthalene moiety and subsequent fluorescence emission. The exact mechanism of this interaction is still under investigation, but it is believed to involve a photochemical process that results in the release of the nitrobenzyl group and the formation of a highly fluorescent intermediate.
Biochemical and Physiological Effects:
2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have minimal biochemical and physiological effects on living cells and organisms, making it a safe and reliable tool for scientific research. It is non-toxic and non-cytotoxic at the concentrations typically used in experiments, and it does not interfere with cellular processes or cause any adverse effects on cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-nitrobenzyl)oxy]naphthalene is its high sensitivity and selectivity for biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 2-[(4-nitrobenzyl)oxy]naphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. Additionally, 2-[(4-nitrobenzyl)oxy]naphthalene is not suitable for in vivo imaging studies due to its limited tissue penetration and rapid metabolism in living organisms.
Zukünftige Richtungen
There are several future directions for the use of 2-[(4-nitrobenzyl)oxy]naphthalene in scientific research. One area of interest is the development of new derivatives of 2-[(4-nitrobenzyl)oxy]naphthalene with improved solubility and tissue penetration for in vivo imaging studies. Another area of interest is the development of new applications for 2-[(4-nitrobenzyl)oxy]naphthalene in the detection of other biomolecules and metal ions. Additionally, the use of 2-[(4-nitrobenzyl)oxy]naphthalene in combination with other imaging techniques such as confocal microscopy and electron microscopy could provide new insights into the structure and function of biomolecules in living cells and organisms.
Synthesemethoden
The synthesis of 2-[(4-nitrobenzyl)oxy]naphthalene involves the reaction of 2-naphthol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 2-[(4-nitrobenzyl)oxy]naphthalene.
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-18(20)16-8-5-13(6-9-16)12-21-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRHCOEGARJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)

![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
